DFPIT reacts with the primary amine groups (N-terminus and lysine side chains) of proteins, forming a stable covalent bond. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture [, ].
When DFPIT-labeled proteins are subjected to MS analysis, the increase in mass due to the DFPIT tag is detected. This mass shift is specific to the number of labeling sites on the protein, aiding in protein identification and sequence analysis [, ].
DFPIT labeling can enhance the detection of certain peptides by MS. The fluorine atoms in the DFPIT tag improve ionization efficiency, leading to better signal intensity for labeled peptides compared to unlabeled ones [].
DFPIT can be combined with other isotopic forms of isothiocyanates for multiplexing experiments. This allows researchers to analyze multiple protein samples simultaneously by using DFPIT tags with different isotopic masses, facilitating the comparison of protein expression levels across different samples [].
The primary application of DFPITC lies in its ability to participate in chemical reactions, particularly those involving:
Balanced chemical equation for the reaction with a thiol group (R-SH):
R-SH + F2C6H3NCS → R-S-C(=S)N(H)C6F2 (Thiocarbamate) []
As mentioned earlier, DFPITC's primary function is as a derivatization reagent for thiols in proteins. The isothiocyanate group reacts with the thiol group to form a stable thiocarbamate linkage. This linkage can then be used for protein identification through mass spectrometry or for attaching reporter molecules for further analysis [].
DFPITC is likely to exhibit similar hazards as other isothiocyanates.
Corrosive;Health Hazard